5-Bromo-2-(methylsulfinyl)pyridine chemical properties
5-Bromo-2-(methylsulfinyl)pyridine chemical properties
An In-Depth Technical Guide to 5-Bromo-2-(methylsulfinyl)pyridine: Properties, Synthesis, and Applications
Introduction
5-Bromo-2-(methylsulfinyl)pyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it belongs to a class of compounds widely recognized for their prevalence in biologically active molecules and approved therapeutics.[1][2] The unique arrangement of a bromine atom and a methylsulfinyl group on the pyridine scaffold imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures.
The bromine atom at the 5-position serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4] The methylsulfinyl group at the 2-position is a chiral sulfoxide that not only influences the electronic properties of the pyridine ring but also provides a site for further chemical modification. This group can act as a hydrogen bond acceptor, a feature that is often crucial for molecular recognition at biological targets.[5] Furthermore, its oxidation to the corresponding sulfone dramatically enhances the electrophilicity of the C-2 position, transforming the molecule into a potent agent for nucleophilic aromatic substitution (SNAr), a strategy increasingly employed in the design of targeted covalent inhibitors.[6][7]
This guide provides a comprehensive technical overview of 5-Bromo-2-(methylsulfinyl)pyridine for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust synthetic methodology, predicts its spectroscopic characteristics, and explores its key reactivity patterns with mechanistic insights. The narrative is grounded in the principles of synthetic and medicinal chemistry, explaining the causality behind experimental choices and highlighting the compound's potential in the discovery of novel chemical entities.
Physicochemical and Structural Properties
The core structural and physical properties of 5-Bromo-2-(methylsulfinyl)pyridine are summarized below. These properties are essential for its handling, reaction setup, and integration into drug discovery workflows.
| Property | Value | Source/Comment |
| IUPAC Name | 5-Bromo-2-(methylsulfinyl)pyridine | --- |
| CAS Number | 1193244-90-4 | Vendor Information |
| Molecular Formula | C₆H₆BrNOS | --- |
| Molecular Weight | 220.09 g/mol | --- |
| Physical Form | Expected to be a solid at room temperature. | By analogy to related sulfoxides like 5-Bromo-2-(methylsulfonyl)pyrimidine (solid, mp 130-133 °C).[8] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc). | General property of similar organic molecules. |
| pKa (Predicted) | ~1.54 | Predicted for a related structure; the sulfinyl group is electron-withdrawing, reducing the basicity of the pyridine nitrogen. |
Synthesis and Purification
The synthesis of 5-Bromo-2-(methylsulfinyl)pyridine is not widely documented in the literature. However, a logical and efficient synthetic route can be designed based on well-established transformations. The most practical approach involves a two-step sequence starting from the commercially available 5-bromo-2-chloropyridine: 1) nucleophilic substitution with sodium thiomethoxide to form the sulfide intermediate, followed by 2) selective oxidation to the desired sulfoxide.
The choice of oxidant in the second step is critical. Over-oxidation to the sulfone must be avoided. Mild oxidants such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are suitable for this transformation.[9] The selective oxidation of sulfides is a cornerstone reaction in organic synthesis, with numerous protocols available that can be adapted for this specific substrate.[9][10]
Experimental Protocol: Synthesis of 5-Bromo-2-(methylsulfinyl)pyridine
Step 1: Synthesis of 5-Bromo-2-(methylthio)pyridine
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add sodium thiomethoxide (NaSMe) (1.1 equivalents) to the DMF and stir until dissolved.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise over 15 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfide intermediate.
Step 2: Synthesis of 5-Bromo-2-(methylsulfinyl)pyridine
-
Setup: Dissolve the purified 5-Bromo-2-(methylthio)pyridine (1.0 equivalent) from the previous step in dichloromethane (DCM) in a round-bottom flask.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in DCM dropwise. The careful control of stoichiometry is crucial to prevent the formation of the sulfone byproduct.[9]
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the sulfide is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid. Stir vigorously for 30 minutes. Separate the organic layer.
-
Purification: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by flash column chromatography or recrystallization to afford the final product.[11]
Spectroscopic Characterization
| Technique | Predicted Features |
| ¹H NMR | δ ~8.6 ppm (d, 1H): Proton H-6, deshielded by the adjacent nitrogen and bromine. δ ~7.9 ppm (dd, 1H): Proton H-4, coupled to both H-3 and H-6. δ ~7.7 ppm (d, 1H): Proton H-3, coupled to H-4. δ ~2.8 ppm (s, 3H): Methyl protons of the sulfinyl group. |
| ¹³C NMR | δ ~165 ppm: C-2, attached to the electronegative sulfinyl group. δ ~152 ppm: C-6. δ ~142 ppm: C-4. δ ~125 ppm: C-3. δ ~118 ppm: C-5, attached to bromine. δ ~40 ppm: Methyl carbon. |
| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretching. ~1570, 1450: C=C and C=N ring stretching vibrations. ~1050-1030: Strong S=O stretching, characteristic of a sulfoxide.[15] ~1100-1000: C-Br stretching. |
| Mass Spec (EI) | m/z ~221/219: Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁸¹Br/⁷⁹Br). m/z ~140: Fragment corresponding to the loss of bromine [M-Br]⁺. m/z ~156/158: Fragment corresponding to the loss of the sulfinyl methyl group [M-SOCH₃]⁺. |
Generalized Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).[12]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Process the data using standard Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[12]
-
-
FT-IR Spectroscopy:
-
Acquire the spectrum using either a KBr pellet method for solids or a thin film on a salt plate (NaCl or KBr).
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer, typically using an Electron Ionization (EI) source for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Analyze the resulting mass-to-charge ratio (m/z) data for the molecular ion and key fragments.
-
Chemical Reactivity and Mechanistic Insights
5-Bromo-2-(methylsulfinyl)pyridine possesses two primary sites for chemical transformation: the C-Br bond at the 5-position and the sulfoxide moiety at the 2-position, which also activates the C-2 position towards certain reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation is a powerful method for constructing biaryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[3][4]
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step.
Generalized Protocol for Suzuki Coupling:
-
Setup: In a Schlenk flask under an inert atmosphere, combine 5-Bromo-2-(methylsulfinyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.), and a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%).[3]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water.
-
Reaction: Heat the mixture, typically between 80-100 °C, for several hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
B. Reactivity of the 2-Sulfinyl Group and SNAr Chemistry
The methylsulfinyl group can be readily oxidized to a methylsulfonyl group (-SO₂CH₃). This transformation is significant because 2-sulfonylpyridines and 2-sulfonylpyrimidines are highly effective electrophiles for SNAr reactions, particularly with soft nucleophiles like thiols.[6][7][16]
Causality: The sulfonyl group is a powerful electron-withdrawing group, which significantly lowers the energy of the Meisenheimer complex intermediate formed upon nucleophilic attack at the C-2 position.[7] This stabilization, coupled with the fact that the methylsulfinate anion is an excellent leaving group, drives the SNAr reaction forward. This reactivity is the basis for using 2-sulfonylpyridines as "tunable, cysteine-reactive electrophiles" for the development of covalent drugs.[6]
Applications in Medicinal Chemistry and Drug Development
The structural motifs present in 5-Bromo-2-(methylsulfinyl)pyridine make it a highly valuable building block in drug discovery.
-
Scaffold for Library Synthesis: The dual reactivity allows for the creation of diverse chemical libraries. Suzuki coupling at the 5-position can introduce a wide range of aryl or heteroaryl groups for structure-activity relationship (SAR) exploration, while the 2-position can be functionalized via SNAr chemistry after oxidation.[17]
-
Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, offering improved solubility and metabolic properties, and the ability to act as a hydrogen bond acceptor.[2]
-
Role of the Sulfoxide/Sulfone Group: The methylsulfinyl and methylsulfonyl groups are important in drug design.[1][5] They are metabolically stable and can form hydrogen bonds with protein targets, enhancing binding affinity. Their polarity can also improve the overall physicochemical profile of a drug candidate, leading to better pharmacokinetic properties.[1]
-
Covalent Inhibitor Design: As discussed, oxidation to the sulfone creates a warhead capable of forming a covalent bond with nucleophilic residues, such as cysteine, on a target protein.[6] This strategy can lead to drugs with increased potency, prolonged duration of action, and the ability to target shallow binding pockets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(methylsulfinyl)pyridine is not widely available, the hazards can be inferred from related brominated pyridines.[18][19][20][21]
-
Hazards: The compound is expected to be harmful if swallowed and cause skin and serious eye irritation. It may also cause respiratory irritation.[18][21]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all personal contact, including inhalation of dust or vapors.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-(methylsulfinyl)pyridine is a versatile and strategically important building block for chemical synthesis and drug discovery. Its value lies in its dual functionality: the bromine atom provides a reliable site for cross-coupling reactions to build molecular complexity, while the sulfinyl group can be leveraged to modulate physicochemical properties or be converted into a highly reactive sulfone for SNAr chemistry and covalent ligand design. A thorough understanding of its synthesis, reactivity, and spectroscopic properties enables researchers to effectively incorporate this scaffold into programs aimed at the discovery of novel and potent therapeutic agents.
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